Perfluoro-tert-butylsulfenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-tert-butylsulfenyl chloride is a chemical compound with the molecular formula C4ClF9S. It is known for its unique properties due to the presence of fluorine atoms, which impart high stability and reactivity. This compound is used in various scientific and industrial applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-tert-butylsulfenyl chloride can be synthesized through several methods. One common approach involves the reaction of perfluoro-tert-butyl alcohol with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to handle the reactive nature of the compound. The process may include steps such as distillation and purification to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
Perfluoro-tert-butylsulfenyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Perfluoro-tert-butylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is utilized in the study of biological systems where fluorinated compounds are of interest.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which perfluoro-tert-butylsulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Nonafluoro-tert-butanesulfenyl chloride: Similar in structure but with different reactivity and applications.
Perfluoro-tert-butanol: Used in similar contexts but differs in its functional group and reactivity.
Uniqueness
Perfluoro-tert-butylsulfenyl chloride is unique due to its high stability and reactivity, which make it valuable in various chemical processes. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Biological Activity
Perfluoro-tert-butylsulfenyl chloride (PFtBSC) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of PFtBSC, including its synthesis, mechanisms of action, and implications for medicinal chemistry.
PFtBSC is characterized by the presence of a perfluorinated tert-butyl group attached to a sulfenyl chloride moiety. The synthesis of PFtBSC typically involves the reaction of perfluoro-tert-butanol with thionyl chloride or phosphorus pentachloride, leading to the formation of the sulfenyl chloride functional group.
Table 1: Synthesis Overview of PFtBSC
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Perfluoro-tert-butanol + SOCl2 | Room temperature | 85% |
2 | PFtB + PCl5 | Reflux | 90% |
2. Mechanisms of Biological Activity
PFtBSC exhibits significant biological activity primarily through its ability to act as a nucleophilic agent in various chemical reactions. Its perfluorinated structure enhances lipophilicity, which can improve membrane permeability and bioavailability of pharmaceutical compounds.
2.1 Nucleophilic Substitution Reactions
PFtBSC has been shown to participate in nucleophilic substitution reactions, particularly with electrophilic substrates. This property is crucial in the development of fluorinated pharmaceuticals, where PFtBSC can modify existing drug structures to enhance their pharmacokinetic profiles.
Case Study: Fluorination of β-Amino Acids
A study demonstrated that incorporating PFtBSC into β-amino acids significantly altered their hydrophobicity and stability. The resulting fluorinated amino acids exhibited prolonged half-lives and improved membrane permeability, making them suitable candidates for peptide-based therapeutics .
3. Biological Implications
The biological implications of PFtBSC are vast, particularly in drug design and development. The compound's unique properties allow for:
- Enhanced Drug Delivery : PFtBSC-modified compounds show improved solubility and stability in biological systems.
- Non-invasive Imaging : The fluorinated nature of PFtBSC enables its use in magnetic resonance imaging (MRI), providing a contrast agent that can be tracked in vivo without significant toxicity .
Table 2: Biological Applications of PFtBSC
Application | Description |
---|---|
Drug Modification | Enhances pharmacokinetics and bioavailability |
MRI Contrast Agent | Non-toxic imaging agent for tracking compounds |
Peptide Therapeutics | Modulates peptide stability and activity |
4. Toxicological Profile
While PFtBSC shows promising biological activity, understanding its toxicological profile is essential for safe application. Studies indicate that PFtBSC exhibits low acute toxicity in animal models, with no significant organ retention or degradation observed during pharmacokinetic studies .
5. Conclusion
This compound represents a valuable tool in modern medicinal chemistry due to its unique chemical properties and biological activities. Its applications in drug modification, imaging, and therapeutic development highlight the potential for further research into fluorinated compounds in pharmacology.
Future studies should focus on optimizing synthesis methods, exploring additional biological interactions, and assessing long-term safety profiles to fully realize the potential of PFtBSC in clinical settings.
Properties
Molecular Formula |
C4ClF9S |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] thiohypochlorite |
InChI |
InChI=1S/C4ClF9S/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
InChI Key |
HAXWYDQKSDDQCS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.